An In-depth Technical Guide on the Core Properties of (Chloromethyl)cyclopropane
An In-depth Technical Guide on the Core Properties of (Chloromethyl)cyclopropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Chloromethyl)cyclopropane is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its strained three-membered ring and reactive chloromethyl group offer unique opportunities for the introduction of the cyclopropylmethyl moiety into a diverse range of molecular scaffolds. This guide provides a comprehensive overview of the fundamental chemical and physical properties of (Chloromethyl)cyclopropane, detailed experimental protocols for its synthesis and common reactions, and an exploration of its reactivity and applications, with a particular focus on its relevance in drug development.
Core Chemical and Physical Properties
(Chloromethyl)cyclopropane is a colorless liquid with a characteristic odor. Its core properties are summarized in the tables below, providing a ready reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇Cl | [1][2][3] |
| Molecular Weight | 90.55 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 87-89 °C | [1] |
| Melting Point | -91 °C | [4] |
| Density | 0.98 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.435 | [1] |
| Flash Point | -2 °C | [1] |
| Solubility | Not miscible in water | [4] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 5911-08-0 | [1][2][3] |
| IUPAC Name | (Chloromethyl)cyclopropane | [2][3] |
| Synonyms | Cyclopropylmethyl chloride | [2][3] |
| InChI | 1S/C4H7Cl/c5-3-4-1-2-4/h4H,1-3H2 | [1][2][3] |
| SMILES | C1CC1CCl | [1][2][3] |
Synthesis and Purification
The most common laboratory synthesis of (Chloromethyl)cyclopropane involves the chlorination of cyclopropanemethanol. Two effective methods are the use of thionyl chloride and the Appel reaction.
Synthesis from Cyclopropanemethanol and Thionyl Chloride
This method provides a straightforward route to (Chloromethyl)cyclopropane.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize HCl gas.
-
Reagents: Place cyclopropanemethanol in the flask, dissolved in a suitable inert solvent like diethyl ether or dichloromethane.
-
Reaction: Cool the flask in an ice bath. Add thionyl chloride dropwise from the dropping funnel to the stirred solution. An excess of thionyl chloride is typically used.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product is then purified by fractional distillation.[5]
Caption: Workflow for the synthesis of (Chloromethyl)cyclopropane.
Synthesis via the Appel Reaction
The Appel reaction offers a milder alternative for the conversion of cyclopropanemethanol to its corresponding chloride.[6]
Experimental Protocol:
-
Reagents: Dissolve triphenylphosphine in a dry, inert solvent such as dichloromethane or acetonitrile in a round-bottom flask under an inert atmosphere.
-
Reaction: Cool the solution in an ice bath and add carbon tetrachloride.
-
Addition of Alcohol: Add a solution of cyclopropanemethanol in the same solvent to the reaction mixture dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or GC.
-
Workup: The triphenylphosphine oxide byproduct can be removed by filtration. The filtrate is then washed with water and brine.
-
Purification: Dry the organic layer, remove the solvent, and purify the product by fractional distillation.[5]
Reactivity and Key Experimental Protocols
The reactivity of (Chloromethyl)cyclopropane is dominated by the lability of the carbon-chlorine bond and the unique properties of the cyclopropylmethyl system.
Nucleophilic Substitution Reactions
(Chloromethyl)cyclopropane readily undergoes Sₙ2 reactions with various nucleophiles.
This reaction is a classic method for preparing ethers.
Experimental Protocol for the Synthesis of Cyclopropylmethyl Ethyl Ether:
-
Alkoxide Formation: In a flame-dried flask under an inert atmosphere, prepare sodium ethoxide by reacting sodium metal with absolute ethanol.
-
Reaction: To the freshly prepared sodium ethoxide solution, add (Chloromethyl)cyclopropane dropwise with stirring.
-
Reaction Monitoring and Workup: Heat the mixture to reflux and monitor the reaction by GC. After completion, cool the reaction, add water, and extract the product with diethyl ether.
-
Purification: Wash the organic extract with water and brine, dry it, and purify the ether by distillation.[7][8]
Grignard Reagent Formation and Subsequent Reactions
The formation of the Grignard reagent from (Chloromethyl)cyclopropane is challenging due to the propensity of the cyclopropylmethyl Grignard reagent to undergo rearrangement. However, under carefully controlled conditions, it can be formed and used in situ.
Experimental Protocol for Grignard Reagent Formation:
-
Setup: Use flame-dried glassware and maintain a strict inert atmosphere (e.g., argon or nitrogen).
-
Reagents: Place magnesium turnings in a flask with a crystal of iodine (to activate the magnesium). Add a small amount of a solution of (Chloromethyl)cyclopropane in anhydrous diethyl ether or THF.
-
Initiation and Reaction: Gently warm the mixture to initiate the reaction. Once initiated, add the remaining (Chloromethyl)cyclopropane solution dropwise at a rate that maintains a gentle reflux.
-
Use in a Subsequent Reaction: The resulting Grignard reagent should be used immediately in a subsequent reaction, for example, with a carbonyl compound to form an alcohol.[9][10]
Rearrangement and Ring-Opening Reactions
A key feature of the cyclopropylmethyl system is the high stability of the cyclopropylmethyl cation, which can lead to rearrangements and ring-opening reactions, particularly under Sₙ1 conditions or in the presence of Lewis acids. The cyclopropylmethyl cation can exist in equilibrium with the cyclobutyl and homoallyl cations.
Caption: Rearrangement and ring-opening of the cyclopropylmethyl cation.
Applications in Drug Development
The cyclopropyl group is a valuable pharmacophore in modern drug design. Its incorporation can lead to improved metabolic stability, enhanced potency, and better selectivity for the target receptor.
Role as a Bioisostere and Metabolic Blocker
The cyclopropyl group can serve as a bioisostere for a gem-dimethyl group or a vinyl group. Its rigid structure can lock a molecule into a bioactive conformation. Furthermore, the high strength of the C-H bonds on the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes, thus increasing the drug's half-life.
Inhibition of Monoamine Oxidase (MAO)
Derivatives of cyclopropylamine, which can be synthesized from (Chloromethyl)cyclopropane, are potent inhibitors of monoamine oxidases (MAOs).[1][4] MAOs are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAOs increases the levels of these neurotransmitters in the brain, which is a therapeutic strategy for treating depression and other neurological disorders. Tranylcypromine is a well-known MAO inhibitor that features a cyclopropylamine moiety.[11]
The mechanism of irreversible inhibition of MAO by cyclopropylamine derivatives involves the enzyme's flavin adenine dinucleotide (FAD) cofactor. The enzyme oxidizes the cyclopropylamine, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor, thus inactivating the enzyme.[2][12][13]
Caption: Simplified signaling pathway of MAO inhibition.
Spectroscopic Data
Table 3: Spectroscopic Data of (Chloromethyl)cyclopropane
| Technique | Key Features | Reference(s) |
| ¹H NMR | δ (ppm): ~3.4 (d, 2H, -CH₂Cl), ~1.2 (m, 1H, -CH-), ~0.6 (m, 2H, -CH₂-), ~0.3 (m, 2H, -CH₂-) | [14] |
| ¹³C NMR | δ (ppm): ~49 (-CH₂Cl), ~12 (-CH-), ~4 (-CH₂-) | [3] |
| IR (cm⁻¹) | ~3080-3000 (C-H stretch, cyclopropyl), ~1450 (CH₂ scissoring), ~1020 (cyclopropyl ring), ~740 (C-Cl stretch) | [15][16] |
| Mass Spec (m/z) | 90/92 (M⁺), 55 (base peak, [C₄H₇]⁺) | [17] |
Safety and Handling
(Chloromethyl)cyclopropane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Always wear personal protective equipment, including safety goggles, gloves, and a lab coat. Store in a cool, dry, well-ventilated area away from heat and ignition sources.
Conclusion
(Chloromethyl)cyclopropane is a valuable building block for organic synthesis, offering access to the synthetically important cyclopropylmethyl moiety. Its unique reactivity, stemming from the interplay between the strained cyclopropane ring and the reactive chloromethyl group, makes it a versatile tool for the construction of complex molecules. Its application in the development of MAO inhibitors highlights its significance in medicinal chemistry. This guide provides a foundational understanding of its properties and reactivity, aiming to facilitate its effective use in research and development.
References
- 1. go.drugbank.com [go.drugbank.com]
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- 4. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]
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- 6. Appel reaction - Wikipedia [en.wikipedia.org]
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- 11. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 13. The covalent FAD of monoamine oxidase: structural and functional role and mechanism of the flavinylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cylopropylmethyl chloride(5911-08-0) 1H NMR spectrum [chemicalbook.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. (Chloromethyl)cyclopropane [webbook.nist.gov]
